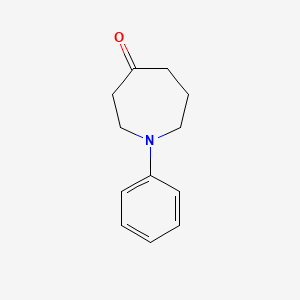
1-Phenylazepan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylazepan-4-one is a seven-membered heterocyclic compound containing a nitrogen atom in the ring. It is known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a phenyl group attached to an azepane ring, which is a saturated seven-membered ring containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylazepan-4-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of phenylmagnesium bromide with a suitable azepane precursor, followed by dehydration, can yield this compound . Another method involves the use of boron trifluoride etherate and triethylsilane to mediate the rearrangement of 4-aryl-5,5-diphenylazepan-4-ols .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylazepan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding amine.
Substitution: Substitution reactions can be carried out using reagents like phenylmagnesium bromide under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenylazepan-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: this compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Phenylazepan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
1-Phenylazepan-4-one can be compared with other similar compounds, such as:
Benzodiazepines: These compounds have a fused benzene and diazepine ring structure and are known for their therapeutic applications.
Oxazepines and Thiazepines: These compounds contain oxygen or sulfur atoms in the ring, respectively, and exhibit different chemical and biological properties.
Uniqueness: this compound is unique due to its specific phenyl substitution and the presence of a nitrogen atom in the seven-membered ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for studying chemical and biological processes and developing new materials and therapeutics.
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
1-phenylazepan-4-one |
InChI |
InChI=1S/C12H15NO/c14-12-7-4-9-13(10-8-12)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI-Schlüssel |
TTWVEAVVWIPVRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CCN(C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















